REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[C:5]([C:16]([O:18]CC)=[O:17])[CH:6]([C:12]([F:15])([F:14])[F:13])[O:7]2.[OH-].[Li+].Cl>C1COCC1.CO.O>[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[C:5]([C:16]([OH:18])=[O:17])[CH:6]([C:12]([F:15])([F:14])[F:13])[O:7]2 |f:1.2|
|
Name
|
ethyl 5-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
|
Quantity
|
290 mg
|
Type
|
reactant
|
Smiles
|
FC1=C2C=C(C(OC2=CC=C1)C(F)(F)F)C(=O)OCC
|
Name
|
|
Quantity
|
85 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted three times with diethyl ether
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C=C(C(OC2=CC=C1)C(F)(F)F)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80104.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |